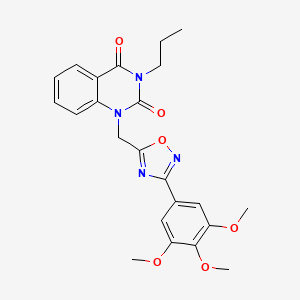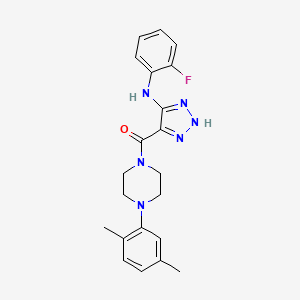![molecular formula C25H23F2N5O2 B14107649 2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14107649.png)
2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one is an organic compound that belongs to the class of pyrazolopyrazines
Métodos De Preparación
The synthesis of 2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the pyrazolopyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl groups: This step involves the use of fluorinated aromatic compounds and suitable coupling reactions.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions using piperazine derivatives.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings or the piperazine moiety are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar compounds to 2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one include:
5-fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole: This compound also contains fluorophenyl and piperazine moieties and is studied for its urease inhibition activity.
N-(4-fluorophenyl)-2-[4-(5-propyl-2-pyrimidinyl)piperazino]acetamide: This compound has a similar structure and is used in various chemical and biological studies.
The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C25H23F2N5O2 |
|---|---|
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-5-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C25H23F2N5O2/c26-19-7-5-18(6-8-19)21-17-23-25(34)31(15-16-32(23)28-21)10-9-24(33)30-13-11-29(12-14-30)22-4-2-1-3-20(22)27/h1-8,15-17H,9-14H2 |
Clave InChI |
DLWJMRDBRLKMGV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14107571.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B14107573.png)
![9-(4-ethylphenyl)-3-hexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14107575.png)
![N-(2-methoxyethyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14107583.png)


![5-(4-Chlorophenyl)-1-[(furan-2-yl)methyl]-4-(hydroxy{4-[(prop-2-en-1-yl)oxy]phenyl}methylidene)pyrrolidine-2,3-dione](/img/structure/B14107619.png)

![1-(3-Ethoxy-4-propoxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107626.png)
![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107628.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/structure/B14107631.png)
![9-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14107637.png)
![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107643.png)

